molecular formula C11H18N2O3S B13810107 5-Ethyl-1-methyl-5-(propylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione

5-Ethyl-1-methyl-5-(propylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione

Cat. No.: B13810107
M. Wt: 258.34 g/mol
InChI Key: YXKNPCROSWNCTJ-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-5-(propylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a synthetic organic compound with a complex structure. It belongs to the class of pyrimidinediones, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methyl-5-(propylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves multiple steps. The starting materials typically include ethyl, methyl, and propyl derivatives, which undergo a series of reactions including alkylation, thiolation, and oxidation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-methyl-5-(propylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Ethyl-1-methyl-5-(propylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methyl-5-(propylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-Ethyl-1-methyl-5-pentan-2-yl-2-(propylamino)pyrimidine-4,6-dione
  • 5-Ethyl-1-methyl-5-(propylthiomethyl)-2-hydroxy-4,6(1H,5H)-pyrimidinedione

Uniqueness

5-Ethyl-1-methyl-5-(propylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its specific structural features, such as the presence of the propylthiomethyl group and the sodiooxy functionality. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

5-ethyl-1-methyl-5-(propylsulfanylmethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O3S/c1-4-6-17-7-11(5-2)8(14)12-10(16)13(3)9(11)15/h4-7H2,1-3H3,(H,12,14,16)

InChI Key

YXKNPCROSWNCTJ-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1(C(=O)NC(=O)N(C1=O)C)CC

Origin of Product

United States

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